Lathyrine
Overview
Description
Lathyrine is a non-protein amino acid found in certain leguminous plants, particularly in the seeds of Lathyrus tingitanus. It is classified as a pyrimidine N-heterocyclic amino acid, characterized by the presence of a pyrimidine ring and an alanyl side chain. This compound is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lathyrine can be synthesized through a series of biochemical reactions involving the decarboxylation of 2-amino-4-carboxypyrimidine and the subsequent alanylation to form the final compound. The enzyme this compound synthase catalyzes this reaction, which involves the transfer of an alanine residue from serine to the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from the seeds of Lathyrus tingitanus. The seeds are processed to isolate this compound, which is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Lathyrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can modify the pyrimidine ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the alanyl side chain or the pyrimidine ring, resulting in various substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .
Scientific Research Applications
Lathyrine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of pyrimidine N-heterocyclic amino acids.
Biology: Investigated for its role in plant metabolism and its potential effects on other organisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of lathyrine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes involved in amino acid metabolism, leading to the accumulation of toxic intermediates. This inhibition can disrupt cellular processes and result in various biological effects .
Comparison with Similar Compounds
Lathyrine is unique among pyrimidine N-heterocyclic amino acids due to its specific structure and biological activities. Similar compounds include:
Mimosine: Another pyrimidine N-heterocyclic amino acid with a hydroxypyridone moiety.
Willardiine: Contains a pyrimidine ring with an alanyl side chain attached to the nitrogen atom.
Isowillardiine: Similar to willardiine but with a different substitution pattern on the pyrimidine ring.
This compound’s uniqueness lies in its specific structural features and the distinct biological activities it exhibits compared to these similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c8-5(6(12)13)3-4-1-2-10-7(9)11-4/h1-2,5H,3,8H2,(H,12,13)(H2,9,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRGSTWGMWYHBN-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1C[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156783 | |
Record name | Lathyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13089-99-1 | |
Record name | Lathyrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13089-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lathyrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013089991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lathyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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